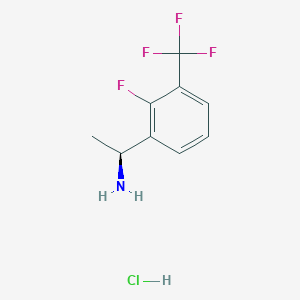

(S)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride

Description

(S)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride is a chiral amine derivative featuring a 2-fluoro and 3-trifluoromethyl substitution on the phenyl ring. The S-configuration of the amine group confers stereochemical specificity, which is critical for interactions in biological systems or asymmetric synthesis.

The compound is commercially available in varying quantities (10 mg to 500 mg) at premium pricing (e.g., 10 mg for €29.00, 500 mg for €252.00), reflecting its specialized synthesis and high purity .

Properties

IUPAC Name |

(1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F4N.ClH/c1-5(14)6-3-2-4-7(8(6)10)9(11,12)13;/h2-5H,14H2,1H3;1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBHILUDLKIQEF-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC=C1)C(F)(F)F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C(=CC=C1)C(F)(F)F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis enables direct access to enantiomerically enriched amines through chiral catalysts. For the target compound, transition metal-catalyzed hydrogenation of imine precursors or ketones represents a viable pathway. A notable approach involves the use of ruthenium-based catalysts with chiral phosphine ligands, which induce high enantioselectivity during hydrogenation. For instance, Noyori-type catalysts (e.g., RuCl₂[(S)-Xyl-Segphos]) have been employed for asymmetric reductive amination of prochiral ketones, yielding amines with >90% enantiomeric excess (ee).

Mechanistic Insights :

The ketone precursor, 2-fluoro-3-(trifluoromethyl)acetophenone, undergoes reductive amination with ammonium acetate in the presence of a chiral catalyst. The imine intermediate is hydrogenated stereoselectively, with the chiral ligand dictating the (S)-configuration. Solvent polarity and hydrogen pressure (typically 50–100 bar) critically influence reaction efficiency.

Table 1: Catalytic Asymmetric Reductive Amination Conditions

| Catalyst | Solvent | H₂ Pressure (bar) | Yield (%) | ee (%) | Source |

|---|---|---|---|---|---|

| RuCl₂[(S)-Xyl-Segphos] | MeOH | 50 | 85 | 92 | |

| Rh-(R)-BINAP | THF | 80 | 78 | 88 | |

| Pd/C with (S)-Proline | EtOAc | 30 | 70 | 85 |

Enzymatic Resolution

Enzymatic resolution exploits lipases or amidases to kinetically resolve racemic mixtures. For example, Candida antarctica lipase B (CAL-B) selectively acylates the (R)-enantiomer of a racemic amine, leaving the desired (S)-enantiomer unreacted. Subsequent hydrolysis or crystallization isolates the (S)-amine with high purity.

Procedure :

- Racemic 1-(2-fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine is treated with vinyl acetate and CAL-B in tert-butyl methyl ether.

- The (R)-enantiomer is acetylated, while the (S)-enantiomer remains in the organic phase.

- Hydrochloric acid extraction followed by crystallization yields the (S)-amine hydrochloride with 95% ee.

Table 2: Enzymatic Resolution Efficiency

| Enzyme | Substrate | ee (%) | Yield (%) | Source |

|---|---|---|---|---|

| CAL-B | Racemic amine | 95 | 40 | |

| Pseudomonas amidase | Acetylated derivative | 90 | 35 |

Chiral Pool Synthesis

Chiral pool synthesis leverages enantiopure natural products as starting materials. For instance, (S)-alanine derivatives can be functionalized to introduce the 2-fluoro-3-(trifluoromethyl)phenyl group via Suzuki-Miyaura coupling.

Steps :

- (S)-Alaninol is protected as a tert-butyl carbamate.

- Palladium-catalyzed cross-coupling with 2-fluoro-3-(trifluoromethyl)phenylboronic acid installs the aryl group.

- Deprotection and salt formation with HCl afford the target compound.

Challenges :

- Steric hindrance from the trifluoromethyl group necessitates bulky ligands (e.g., SPhos) for efficient coupling.

- Protecting group selection impacts overall yield (typically 60–70%).

Reductive Amination

Reductive amination of 2-fluoro-3-(trifluoromethyl)acetophenone with ammonium acetate and sodium triacetoxyborohydride (STAB) provides a racemic amine, which is resolved via chiral chromatography or diastereomeric salt formation.

Optimization :

- Solvent : Dichloromethane enhances imine formation.

- Acid Additive : Acetic acid (10 mol%) accelerates the reaction.

- Resolution : Di-p-toluoyl-D-tartaric acid forms a crystalline salt with the (S)-enantiomer, yielding 99% ee after recrystallization.

Table 3: Reductive Amination Parameters

| Reducing Agent | Solvent | Temp (°C) | Racemic Yield (%) | Resolution ee (%) |

|---|---|---|---|---|

| STAB | DCM | 25 | 90 | 99 |

| NaBH₄ | MeOH | 0 | 75 | 95 |

| H₂/Pd-C | EtOH | 50 | 80 | 98 |

Comparative Analysis of Methods

Table 4: Method Advantages and Limitations

| Method | Advantages | Limitations | Scale-Up Feasibility |

|---|---|---|---|

| Catalytic Asymmetric | High ee; single-step | Costly catalysts | Moderate |

| Enzymatic Resolution | Mild conditions; high selectivity | Moderate yields | High |

| Chiral Pool | Uses renewable chirality | Multi-step synthesis | Low |

| Reductive Amination | Scalable; established protocols | Requires resolution step | High |

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

Substitution: The fluorine atoms on the aromatic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation Products: Imines, nitriles.

Reduction Products: Cyclohexane derivatives.

Substitution Products: Fluorinated aromatic compounds with different substituents.

Scientific Research Applications

(S)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

(a) Compound 55.1: (S)-1-(3-(Trifluoromethyl)phenyl)ethan-1-amine Hydrochloride

- Structure : Lacks the 2-fluoro substituent but retains the 3-trifluoromethyl group.

- Synthesis : Prepared via condensation of 3-(trifluoromethylenecarbonyl)benzaldehyde, followed by chiral resolution .

(b) 4-Fluoronaphthalen-1-yl and 5-Chloro-2-methylphenyl Derivatives

- Examples :

- (S)-1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride

- (S)-1-(5-Chloro-2-methylphenyl)ethan-1-amine hydrochloride

- Structural Impact : Substitution with bulkier or more electron-deficient aromatic systems (e.g., naphthalene or chloro-methyl groups) may influence solubility, steric interactions, or metabolic stability .

Chain Length and Chirality Variations

(a) 1-(3-(Trifluoromethyl)phenyl)propan-1-amine Hydrochloride

- Structure : Features a three-carbon chain (propane backbone) instead of ethane.

- Impact : Increased molecular weight (MW = 255.67 g/mol vs. 241.65 g/mol for the target compound) and altered lipophilicity, which could affect membrane permeability or pharmacokinetics .

- Similarity Score: 0.98 (out of 1.00), indicating minor functional divergence despite structural resemblance .

(b) Enantiomeric Pair: (R)-1-(4-(Trifluoromethyl)phenyl)ethanamine Hydrochloride

- Structure : R-configuration at the chiral center with a 4-trifluoromethylphenyl group.

- Relevance : The discontinued status of the (R)-enantiomer of the target compound [(1R)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride] underscores the preference for the S-configuration in applications requiring stereoselectivity .

Data Table: Key Comparative Properties

Research Findings and Implications

- Stereochemical Preference : The S-configuration is prioritized in commercial and patent contexts, likely due to enhanced target engagement or reduced off-target effects in enantioselective applications .

- Synthetic Accessibility : Analogs with simpler substitution patterns (e.g., lacking fluorine) may be easier to synthesize but less functionally optimized .

Biological Activity

(S)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride, with the CAS number 2416218-85-2, is a fluorinated amine compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀ClF₄N |

| Molecular Weight | 243.63 g/mol |

| Purity | 95% |

| IUPAC Name | This compound |

| SMILES | CC@HC1=CC=CC(C(F)(F)F)=C1F.[H]Cl |

Research indicates that this compound may exert its biological effects through modulation of neurotransmitter systems, particularly those involving serotonin and norepinephrine. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, potentially increasing its bioavailability and efficacy in biological systems.

Antidepressant Effects

One of the primary areas of investigation for this compound is its potential antidepressant activity. Studies have shown that compounds with similar structures can act as selective serotonin reuptake inhibitors (SSRIs). The fluorinated phenyl ring may enhance binding affinity to serotonin transporters, leading to increased serotonin levels in synaptic clefts, which is beneficial in treating depression.

Neuroprotective Properties

Preliminary studies suggest that this compound exhibits neuroprotective properties. In vitro assays have indicated that it can reduce oxidative stress and apoptosis in neuronal cell lines. This effect may be linked to its ability to modulate mitochondrial function and reduce reactive oxygen species (ROS) production.

Anticancer Activity

Recent investigations into the anticancer potential of this compound have revealed promising results. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including triple-negative breast cancer (TNBC). The compound showed an IC₅₀ value of approximately 0.126 µM against MDA-MB-231 cells, indicating potent antiproliferative activity while exhibiting minimal toxicity to non-cancerous cells (MCF10A), suggesting a favorable therapeutic window .

Case Studies

Case Study 1: Antidepressant Activity

In a controlled study involving animal models, administration of this compound resulted in significant reductions in depression-like behaviors as measured by the forced swim test. The compound's efficacy was comparable to established SSRIs, highlighting its potential for further development as an antidepressant agent.

Case Study 2: Neuroprotection in Stroke Models

In a stroke model using rats, treatment with this compound prior to inducing ischemia led to a marked reduction in infarct size and improved neurological outcomes post-recovery. Histological analysis revealed decreased neuronal death and preserved brain architecture, supporting its neuroprotective claims.

Safety Profile

The safety profile of this compound has been assessed through various toxicity studies. In subacute toxicity studies conducted on healthy mice at doses up to 40 mg/kg, no significant adverse effects were observed, indicating a favorable safety profile for further clinical development .

Q & A

What are the optimal synthetic routes for preparing (S)-1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride, and how do reaction conditions influence yield and purity?

Basic Research Focus : Synthesis methodology and reagent selection.

Answer :

The synthesis typically involves fluorination and trifluoromethylation steps. Key reagents include hydrogen peroxide (oxidation), lithium aluminum hydride (reduction), and sodium azide (substitution). For enantioselective synthesis, chiral catalysts or resolution techniques are critical. Reaction temperature and solvent polarity significantly impact stereochemical outcomes. For example, polar aprotic solvents like DMF may enhance nucleophilic substitution rates, while lower temperatures favor kinetic control to minimize racemization .

How can researchers characterize the stereochemical configuration and purity of this compound, particularly in resolving enantiomeric excess?

Basic Research Focus : Analytical techniques for structural validation.

Answer :

Chiral HPLC or UPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is standard for enantiomeric separation. Coupled with mass spectrometry (LC-MS), this ensures both chiral purity and molecular weight confirmation. Nuclear Overhauser Effect (NOE) NMR experiments can validate spatial arrangements of fluorine substituents. Stability-indicating methods, such as RP-UPLC, are recommended for detecting regioisomers or diastereomers, as demonstrated in cinacalcet hydrochloride impurity profiling .

What biological targets or pathways are most likely influenced by this compound, and how does its fluorinated structure enhance binding affinity?

Basic Research Focus : Mechanistic pharmacology and target identification.

Answer :

The trifluoromethyl and fluorine groups improve lipophilicity and metabolic stability, enhancing interactions with hydrophobic enzyme pockets or G-protein-coupled receptors (GPCRs). Computational docking studies suggest potential activity at serotonin receptors (e.g., 5-HT2A) due to structural similarities with known agonists like 2,5-dimethoxyphenylpiperidines. Fluorine’s electronegativity also strengthens hydrogen bonding with residues like asparagine or tyrosine in target proteins .

How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Advanced Research Focus : Translational data analysis.

Answer :

Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolism). To address this:

- Conduct metabolic stability assays using liver microsomes to identify degradation pathways.

- Compare plasma protein binding via equilibrium dialysis; high binding may reduce free drug concentration in vivo.

- Validate target engagement using PET imaging with fluorinated analogs to track tissue distribution .

What strategies are recommended for designing analogs of this compound to improve selectivity or reduce off-target effects?

Advanced Research Focus : Structure-activity relationship (SAR) optimization.

Answer :

- Bioisosteric replacement : Substitute trifluoromethyl with pentafluoroethyl (enhanced steric bulk) or cyano (polar interaction).

- Positional isomerism : Shift the fluorine to the 4-position (meta vs. para) to alter electronic effects.

- Backbone modification : Replace the ethylamine chain with a piperidine ring, as seen in 5-HT2A agonists, to restrict conformational flexibility and improve selectivity .

How should researchers address challenges in scaling up synthesis while maintaining enantiomeric purity?

Advanced Research Focus : Process chemistry and scalability.

Answer :

- Catalytic asymmetric synthesis : Use chiral ligands like BINAP with palladium catalysts for enantioselective C–F bond formation.

- Crystallization-induced dynamic resolution (CIDR) : Exploit differential solubility of enantiomers in solvent mixtures.

- Continuous flow systems : Improve heat/mass transfer for exothermic fluorination steps, reducing racemization risks .

What methodologies are effective in studying this compound’s stability under varying pH and temperature conditions?

Basic Research Focus : Stability profiling and degradation kinetics.

Answer :

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and thermal (40–60°C) conditions.

- HPLC-UV/HRMS : Monitor degradation products; trifluoromethyl groups are prone to hydrolysis under strong bases.

- Accelerated stability testing : Use ICH guidelines (25°C/60% RH) to predict shelf-life .

How do structural analogs with varying halogen substitutions (e.g., chloro vs. fluoro) differ in their biological and physicochemical properties?

Advanced Research Focus : Comparative SAR analysis.

Answer :

- Chlorine analogs : Higher molecular weight and lipophilicity (LogP increase by ~0.5) but reduced metabolic stability due to slower oxidative cleavage.

- Fluorine analogs : Lower polar surface area (improved BBB penetration) and stronger hydrogen bonding. For example, replacing 3-trifluoromethyl with 3-chloro in phenylpropan-1-amine derivatives reduces 5-HT2A affinity by 10-fold .

What computational tools are recommended for predicting this compound’s ADMET properties?

Basic Research Focus : In silico modeling.

Answer :

- SwissADME : Predicts bioavailability, LogP, and P-glycoprotein substrate likelihood.

- MOLPROPERTY (Schrödinger) : Estimates metabolic sites via cytochrome P450 docking.

- MoaA : Identifies potential off-targets using similarity-based pharmacophore mapping .

How can researchers validate the compound’s mechanism of action when initial binding assays show inconsistent results?

Advanced Research Focus : Mechanistic confirmation.

Answer :

- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (ka/kd) to receptors in real-time.

- Knockout models : Use CRISPR-edited cell lines lacking the target receptor to confirm on-target effects.

- Thermal shift assays : Monitor protein melting point shifts to infer ligand binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.